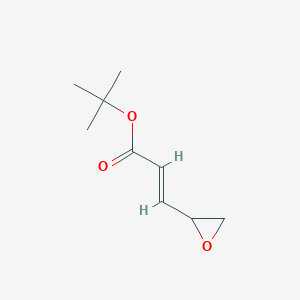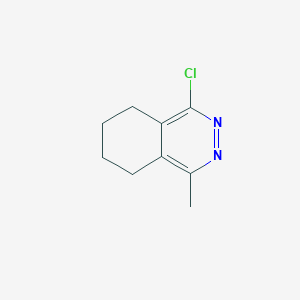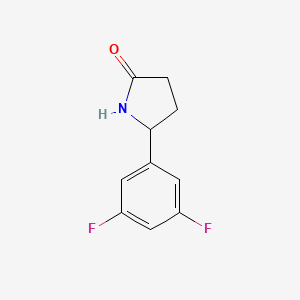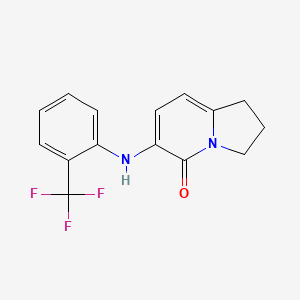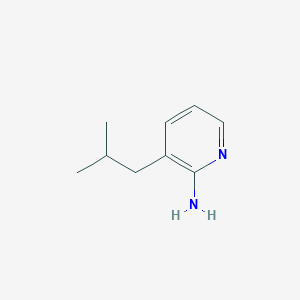
3-Isobutylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutylpyridin-2-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isobutyl group attached to the third position of the pyridine ring and an amine group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with isobutyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Aminopyridine and isobutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: 3-Isobutylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
3-Isobutylpyridin-2-amine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for treating neurological disorders and other diseases often involves this compound.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Isobutylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets vary based on the specific application and research focus.
類似化合物との比較
2-Aminopyridine: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
3-Methylpyridin-2-amine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.
3-Isopropylpyridin-2-amine: Similar structure but with an isopropyl group, leading to variations in reactivity and biological activity.
Uniqueness: 3-Isobutylpyridin-2-amine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11) |
InChIキー |
MPKMRZDINVKRAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



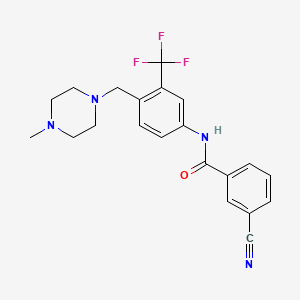
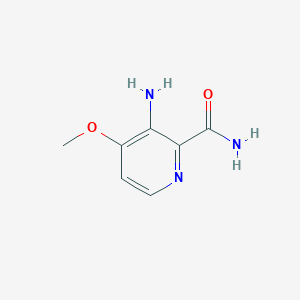
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
